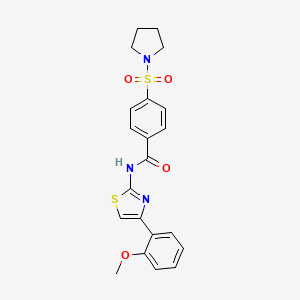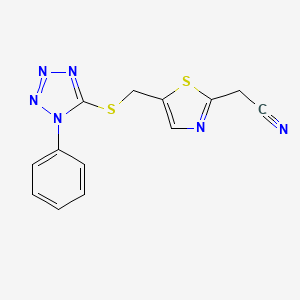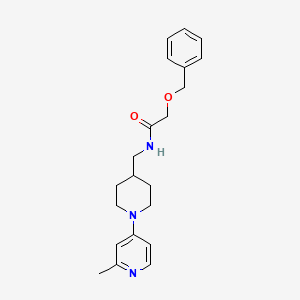![molecular formula C17H17N5O2 B2650915 (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide CAS No. 2035008-37-6](/img/structure/B2650915.png)
(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide” is a complex organic compound. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of heterocycle . The compound also includes a methoxy group (OCH3) and an acrylamide moiety.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine ring is a fused ring system, which could contribute to the compound’s stability and reactivity .Applications De Recherche Scientifique
Antihistaminic and Anti-inflammatory Applications
Research has shown the synthesis of compounds, including triazolo[4,3-b]pyridazine derivatives, for potential use in treating conditions like atopic dermatitis and allergic rhinitis due to their antihistaminic and anti-inflammatory activities. A study highlighted a compound with potent antihistaminic activity and an inhibitory effect on eosinophil infiltration, which could be beneficial for topical antigen challenges in sensitized models (Gyoten et al., 2003).
Anti-asthmatic Potential
Another study synthesized and evaluated omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The research pointed towards their promising anti-asthmatic activity, suggesting potential therapeutic applications for respiratory diseases (Kuwahara et al., 1997).
Antiviral Activity
Compounds derived from triazolo[4,3-b]pyridazine have been investigated for their antiviral properties, particularly against hepatitis A virus (HAV), showing promising results in reducing virus count through plaque reduction infectivity assays. This indicates potential applications in developing antiviral therapeutics (Shamroukh & Ali, 2008).
Anticancer Activity
Triazolo[4,3-b]pyridazine derivatives have been explored for their in vitro cytotoxic antitumor properties, showcasing moderate to potent antiproliferative activity. This suggests their potential in contributing to anticancer drug development, indicating the versatility of triazolo[4,3-b]pyridazine compounds in medicinal chemistry (Rakib et al., 2006).
Antioxidant Properties
Research into the synthesis of novel triazolo[4,3-b][1,2,4]triazines has demonstrated significant antioxidant abilities, potentially offering a new avenue for developing antioxidative agents. Certain compounds exhibited antioxidant activity higher than known standards, indicating their potential in oxidative stress-related therapies (Shakir et al., 2017).
Propriétés
IUPAC Name |
(E)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12(10-13-6-4-3-5-7-13)17(23)18-11-15-20-19-14-8-9-16(24-2)21-22(14)15/h3-10H,11H2,1-2H3,(H,18,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXGJHPQWSJMLU-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)


![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2650851.png)

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)
![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)
